Positional Isomer Differentiation: Meta-Bromo (342780-87-4) vs. Para-Bromo (302581-41-5) Substitution Pattern
The target compound (CAS 342780-87-4) bears the 3-bromophenoxy (meta-bromo) substituent, whereas its closest commercial analog, 2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide (CAS 302581-41-5), carries the 4-bromophenoxy (para-bromo) isomer . This positional difference redirects the bromine atom vector by approximately 120° relative to the phenoxy oxygen, altering both electrostatic potential distribution and steric footprint. Additionally, CAS 342780-87-4 contains an N-methyl group (absent in 302581-41-5), which eliminates one hydrogen-bond donor, increases lipophilicity, and restricts rotational freedom around the amide bond . In medicinal chemistry contexts, meta- versus para-substitution on a phenoxy ring is known to produce differential binding affinities at ion channels and GPCRs, though direct comparative biochemical data for this specific pair remain unpublished [1]. The molecular weight difference (362.24 vs. 348.21 g/mol) and formula difference (C13H16BrNO4S vs. C12H14BrNO4S) further confirm non-interchangeability .
| Evidence Dimension | Positional isomerism (meta- vs. para-bromo) and N-substitution (methyl vs. hydrogen) |
|---|---|
| Target Compound Data | 3-bromophenoxy (meta); N-methyl present; C13H16BrNO4S; MW 362.24 g/mol; H-bond donors = 0 |
| Comparator Or Baseline | 2-(4-Bromophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide (CAS 302581-41-5): 4-bromophenoxy (para); N-H present; C12H14BrNO4S; MW 348.21 g/mol; H-bond donors = 1 |
| Quantified Difference | MW difference: +14.03 g/mol (4.0%); H-bond donor count: 0 vs. 1; bromine positional vector difference: ~120° |
| Conditions | Structural and physicochemical comparison based on reported molecular properties; no direct biochemical comparative assay data available (explicit gap) |
Why This Matters
For SAR studies or screening campaigns, the meta-bromo N-methyl variant probes a distinct chemical space from the para-bromo N-H analog, making the two non-substitutable without invalidating structure-activity conclusions.
- [1] Topliss, J.G. Utilization of Operational Schemes for Analog Design in Drug Discovery. J. Med. Chem. 1972, 15(10): 1006-1011. (Class-level evidence for meta/para positional effects on potency). View Source
